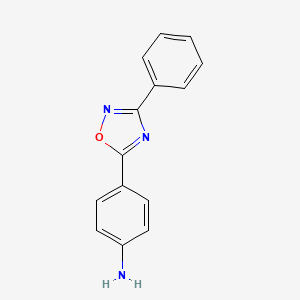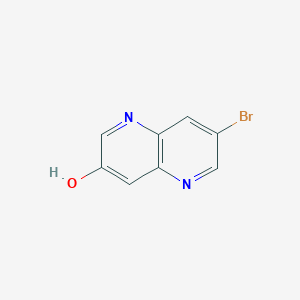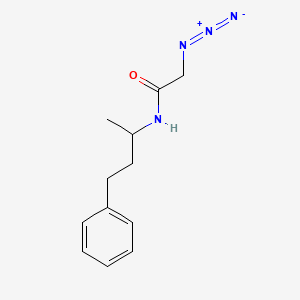![molecular formula C22H18F2N4OS B2586581 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1049438-95-0](/img/structure/B2586581.png)
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” is a chemical compound with potential applications in scientific research . Its unique structure allows for diverse applications, such as drug discovery, molecular imaging, and understanding biological processes.
Synthesis Analysis
A series of imidazo[2,1-b]thiazole-based chalcones were synthesized and evaluated for their anticancer activities . The synthesis process involved the use of compound 5 and compound 12a, along with DIPEA in DMSO .Molecular Structure Analysis
The molecular structure of this compound allows for diverse applications in scientific research. It has been used in the synthesis of a series of imidazo[2,1-b]thiazole-based chalcones .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of imidazo[2,1-b]thiazole-based chalcones . These chalcones have shown broad-spectrum antiproliferative activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.27 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent for Cancer Treatment
This compound has shown promising results as an antiproliferative agent . It has been tested against a panel of 55 cell lines of nine different cancer types, showing superior potencies against various cancer cell lines, including renal, breast, colon, ovarian, and prostate cancer . For example, it exhibited threefold more potency than Sorafenib against the DU-145 prostate cancer cell line .
Radiosensitizer for Radiotherapy
Imidazo[2,1-b]thiazole derivatives, including this compound, have been studied as new radiosensitizers . These compounds help sensitize tumor cells towards radiation, thereby enhancing the effectiveness of radiotherapy. They have shown considerable in vitro anticancer activity against liver cancer Hep G2 cell line and melanoma cell lines .
Anticarcinogenic Properties
The compound’s derivatives have been reported to possess anticarcinogenic properties . They have been effective against human liver cancer and melanoma cell lines, indicating their potential as anticarcinogenic agents .
Antifungal Activity
Studies have shown that imidazole derivatives exhibit strong antifungal activity . They have high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria, suggesting their use as antifungal agents .
Drug Discovery and Development
Due to its unique structure, the compound is a versatile material used in drug discovery . Its diverse applications include the development of new therapeutic agents, understanding biological processes, and molecular imaging.
Biological Process Understanding
The compound’s structure allows for its use in understanding various biological processes . This can lead to insights into cellular mechanisms and the development of targeted therapies for diseases.
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-16-3-1-15(2-4-16)19-13-28-20(14-30-22(28)25-19)21(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVKVQRDYOCZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone](/img/structure/B2586498.png)
![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2586499.png)
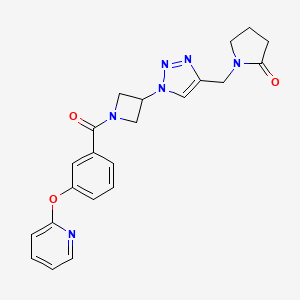
![N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide](/img/structure/B2586502.png)
![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)
![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)
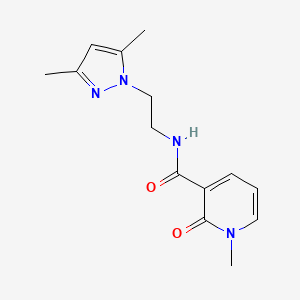
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluoro-N-({3-[(2-{[4-(trifluoromethyl)phenyl]methylene}hydrazino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)benzenesulfonamide](/img/structure/B2586510.png)
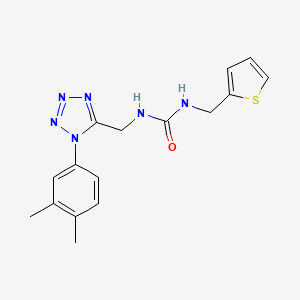
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
